2-(2-methylphenoxy)-N-(3-nitro-5-phenoxyphenyl)acetamide
Overview
Description
2-(2-methylphenoxy)-N-(3-nitro-5-phenoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-(3-nitro-5-phenoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylphenol and 3-nitro-5-phenoxyaniline.
Formation of Intermediate: 2-methylphenol is reacted with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride.
Final Product: The intermediate is then reacted with 3-nitro-5-phenoxyaniline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include:
Batch or Continuous Processes: Depending on the scale of production, batch or continuous processes may be used.
Catalysts and Solvents: Specific catalysts and solvents are chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-(3-nitro-5-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-(3-nitro-5-phenoxyphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The compound may influence biochemical pathways related to inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylphenoxy)-N-(3-nitrophenyl)acetamide
- 2-(2-methylphenoxy)-N-(5-phenoxyphenyl)acetamide
- 2-(2-methylphenoxy)-N-(3-nitro-4-phenoxyphenyl)acetamide
Uniqueness
2-(2-methylphenoxy)-N-(3-nitro-5-phenoxyphenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both a nitro group and a phenoxy group in specific positions may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(3-nitro-5-phenoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-15-7-5-6-10-20(15)27-14-21(24)22-16-11-17(23(25)26)13-19(12-16)28-18-8-3-2-4-9-18/h2-13H,14H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXLNHKJDWTMNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)OC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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